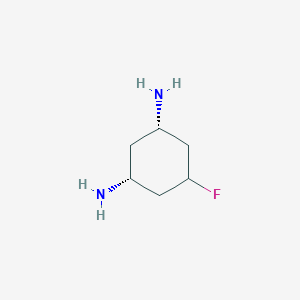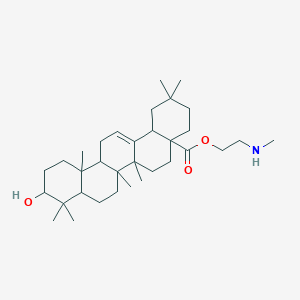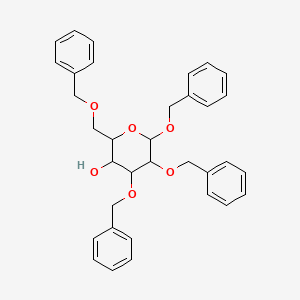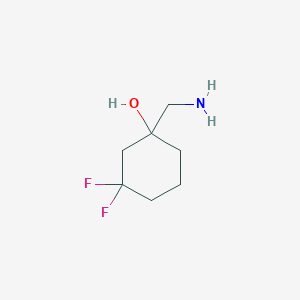
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is an organic compound with a unique stereochemistry. It is a cyclohexane derivative where fluorine and amine groups are attached to the cyclohexane ring. The specific stereochemistry (1R,3S,5s) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine typically involves multiple steps, starting from commercially available cyclohexane derivatives. One common method involves the selective fluorination of cyclohexane followed by the introduction of amine groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while nucleophilic substitution can produce various substituted cyclohexane amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated amines with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its amine groups can be modified to create new drug candidates with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S,5s)-Tricyclo[3.3.1.13,7]decane-1,3-diyldimethanol
- (1R,3S,5S)-1,3,5-Trimethyl-3-propylcyclohexanol
Uniqueness
Compared to similar compounds, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is unique due to the presence of both fluorine and amine groups on the cyclohexane ring. This combination of functional groups and specific stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H13FN2 |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
(1S,3R)-5-fluorocyclohexane-1,3-diamine |
InChI |
InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2/t4?,5-,6+ |
Clé InChI |
LVAGTGPFYGEOMO-GOHHTPAQSA-N |
SMILES isomérique |
C1[C@H](CC(C[C@H]1N)F)N |
SMILES canonique |
C1C(CC(CC1N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)
![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)
![dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate](/img/structure/B12278078.png)
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
![N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)




